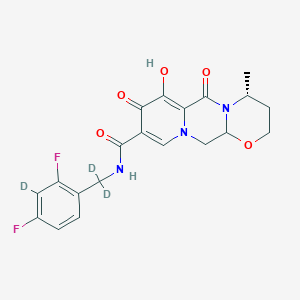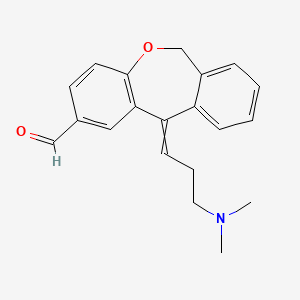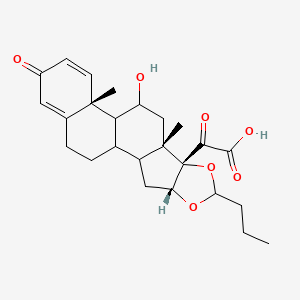![molecular formula C26H45NO19 B1165316 beta-D-GalNAc-(1->4)-[alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)]-beta-D-Gal-(1->4)-D-Glc](/img/structure/B1165316.png)
beta-D-GalNAc-(1->4)-[alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)]-beta-D-Gal-(1->4)-D-Glc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-GalNAc-(1->4)-[alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)]-beta-D-Gal-(1->4)-D-Glc is a branched amino pentasaccharide consisting of a linear sequence of two alpha-sialyl residues, a beta-Dgalactosyl residue and an N-acetyl-D-glucosamine residue linked respectively (2->8), (2->8) and (1->4), to the galactosyl residue of which is also linked (1->4) an N-acetyl-beta-D-glucosaminyl residue. It is the carbohydrate portion of ganglioside GD2 with undefined anomeric stereochemistry at the reducing-end galactose residue. It has a role as an epitope. It is an amino oligosaccharide and an amino pentasaccharide.
Aplicaciones Científicas De Investigación
Synthesis and Structure
- GD1b ganglioside, which includes the specified structure, has been synthesized and structurally characterized. The synthesis of GD1b-dilactone from DG1b ganglioside was achieved, demonstrating the involvement of the carboxyl groups of two sialic acid units in ester linkages. This work contributes to understanding the molecular structure and conformation of such gangliosides (Fronza et al., 1989).
Enzymatic Synthesis
- Enzymatic processes involving the said structure have been studied. For example, rat liver Gal beta 1-4GlcNAc alpha(2-6)-sialyltransferase was used to synthesize various sialyltrisaccharides, indicating the enzyme's specificity and potential applications in oligosaccharide synthesis (Hokke et al., 1993).
Conformational Studies
- Studies on the conformation of gangliosides like GD1b, which incorporate the specified structure, have been conducted using NMR and molecular dynamics calculations. This research is crucial for understanding the three-dimensional structure and dynamic behavior of these complex molecules (Acquotti et al., 1991).
Lactonization Studies
- Research has been conducted on the lactonization of gangliosides under acidic conditions, providing insights into the chemical behavior and stability of these molecules, which is essential for their applications in various fields of biochemistry (Bassi et al., 1989).
Interaction with Proteins
- The interaction of sialylated structures with proteins, such as E-selectin, has been studied using techniques like saturation transfer difference NMR. This is crucial for understanding cell signaling and adhesion processes, which have significant implications in immunology and cancer research (Rinnbauer et al., 2003).
Isolation and Characterization from Biological Sources
- There have been studies on the isolation and structural characterization of related gangliosides from bovine brain, which demonstrate the biological occurrence and diversity of these molecules (Casellato et al., 1995).
Propiedades
Nombre del producto |
beta-D-GalNAc-(1->4)-[alpha-Neu5Ac-(2->8)-alpha-Neu5Ac-(2->3)]-beta-D-Gal-(1->4)-D-Glc |
|---|---|
Fórmula molecular |
C26H45NO19 |
Sinónimos |
GalNAcβ1-4(Neu5Acα2-8Neu5Acα2-3)Galβ1-4Glc |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







